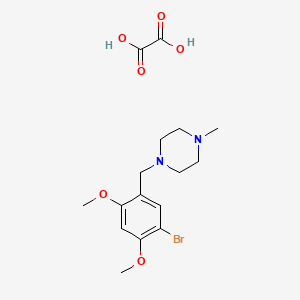
4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of benzodiazepines. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one is similar to that of other benzodiazepines. It acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, this compound enhances the inhibitory effects of GABA, resulting in its anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other benzodiazepines. This compound has been shown to decrease anxiety, induce sleep, and reduce muscle tension in animal models. Additionally, it has been demonstrated to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one in lab experiments is its high potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of the GABA receptor in anxiety, sleep, and epilepsy. However, one limitation of using this compound is its potential for abuse and addiction, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one. One potential direction is the development of more selective GABA receptor agonists that have fewer side effects and less potential for abuse. Additionally, this compound may be useful in the development of new treatments for anxiety, sleep disorders, and epilepsy. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. Its high potency and selectivity for the GABA receptor make it a useful tool for studying the role of the GABA receptor in anxiety, sleep, and epilepsy. However, its potential for abuse and addiction may limit its use in certain experiments. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzyl bromide with 5-isopropyl-4-methylpyrimidine-2,6-dione in the presence of potassium carbonate. The resulting intermediate is then reacted with 3-isopropyl-1,4-diazepin-5-one in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(4-fluorobenzyl)-3-isopropyl-1-(5-isopropyl-4-pyrimidinyl)-1,4-diazepan-5-one in the field of medicinal chemistry are vast. This compound has been shown to exhibit anxiolytic, sedative, and hypnotic effects in animal models. Additionally, it has been demonstrated to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-(5-propan-2-ylpyrimidin-4-yl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c1-15(2)19-11-24-14-25-22(19)26-10-9-21(28)27(20(13-26)16(3)4)12-17-5-7-18(23)8-6-17/h5-8,11,14-16,20H,9-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMFSQLSMGBGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C3=NC=NC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5436343.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methyl)piperidin-2-one](/img/structure/B5436362.png)
![3-[(4-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5436374.png)
![3-methyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5436376.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5436384.png)
![3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5436388.png)
![4-(2-fluoro-5-methylphenoxy)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5436396.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5436399.png)

![1-(4-tert-butylphenyl)ethanone O-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5436412.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5436419.png)
![(3aS*,6aR*)-5-(1-benzofuran-2-ylcarbonyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5436431.png)
![ethyl {2-[2-(3-bromobenzylidene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5436439.png)